(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone
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Overview
Description
Scientific Research Applications
Antimicrobial and Anticancer Applications
- Novel pyrazole derivatives, including structures related to the specified compound, have shown potential as antimicrobial and anticancer agents. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrating significant in vitro antimicrobial activity and higher anticancer activity compared to the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antimicrobial Activity
- Research on nicotinic acid hydrazide derivatives, which share a core structural similarity with the chemical , reported antimycobacterial activity, underscoring the potential of such compounds in addressing microbial infections (R.V.Sidhaye et al., 2011).
- Katariya, Vennapu, and Shah (2021) explored the synthesis of novel compounds incorporating oxazole, pyrazoline, and pyridine moieties. These compounds were evaluated for their anticancer and antimicrobial activities, indicating good performance against pathogenic strains, and offering insights into overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Molecular Interaction and Mechanistic Studies
- Shim et al. (2002) investigated the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, providing valuable insights into the conformational analysis and pharmacophore models for CB1 receptor ligands. This research offers a detailed understanding of the steric binding interactions essential for antagonist activity (Shim et al., 2002).
Mechanism of Action
The specific effects of a compound depend on its structure and the way it interacts with its targets in the body. These targets could be proteins, enzymes, or other molecules that play a role in biological processes. The compound might inhibit or activate these targets, leading to changes in the biochemical pathways they are involved in. This can result in various cellular and molecular effects, which constitute the compound’s mechanism of action .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, can also affect its bioavailability and efficacy. Factors such as the compound’s chemical properties, the route of administration, and the patient’s physiological condition can influence these pharmacokinetic properties .
Environmental factors can also influence the action, efficacy, and stability of a compound. These can include factors such as temperature, pH, and the presence of other substances that can interact with the compound .
Biochemical Analysis
Biochemical Properties
The compound (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination .
Cellular Effects
The compound this compound may interact with serine/threonine-protein kinase, which is required for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Molecular Mechanism
The molecular mechanism of this compound involves its amine group, which allows rapid conjugation with carboxyl linkers via peptide coupling reactions . It is also amenable for linker attachment via reductive amination .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Dosing of the compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels .
Metabolic Pathways
This compound is involved in metabolic pathways that stimulate glucose-dependent insulin release by direct action in the pancreas and promote secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2/c1-9-13(10(2)20-19-9)14(22)21-5-3-4-12(8-21)23-15-17-6-11(16)7-18-15/h6-7,12H,3-5,8H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQDFEMTQUDRAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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